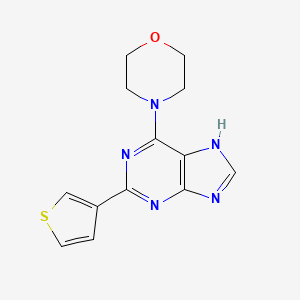

4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine

Beschreibung

4-(2-(Thiophen-3-yl)-9H-purin-6-yl)morpholine is a heterocyclic compound that combines a thiophene ring, a purine ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene ring imparts unique electronic properties, while the purine ring is a common scaffold in many biologically active molecules.

Eigenschaften

Molekularformel |

C13H13N5OS |

|---|---|

Molekulargewicht |

287.34 g/mol |

IUPAC-Name |

4-(2-thiophen-3-yl-7H-purin-6-yl)morpholine |

InChI |

InChI=1S/C13H13N5OS/c1-6-20-7-9(1)11-16-12-10(14-8-15-12)13(17-11)18-2-4-19-5-3-18/h1,6-8H,2-5H2,(H,14,15,16,17) |

InChI-Schlüssel |

SQTGJTBXJLFTBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC(=NC3=C2NC=N3)C4=CSC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine can be achieved through a multi-step process involving the formation of the thiophene ring, the purine ring, and the morpholine ring. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Purine Ring: The purine ring can be synthesized through the cyclization of appropriate precursors, such as aminoimidazole and formamide derivatives.

Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors and morpholine.

Industrial Production Methods

Industrial production methods for 4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-(Thien-3-yl)-9H-purin-6-yl)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann unter geeigneten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Purinring kann zu Dihydropurin-Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Thiophenrings zu Thiophensulfoxiden oder -sulfonen führen, während die Reduktion des Purinrings zu Dihydropurin-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-(Thien-3-yl)-9H-purin-6-yl)morpholin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Purinring kann mit Enzymen und Rezeptoren interagieren, die am Nukleotidstoffwechsel beteiligt sind, während der Thiophenring elektronische Eigenschaften und Wechselwirkungen mit biologischen Makromolekülen modulieren kann. Der Morpholinring kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern.

Wirkmechanismus

The mechanism of action of 4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The purine ring can interact with enzymes and receptors involved in nucleotide metabolism, while the thiophene ring can modulate electronic properties and interactions with biological macromolecules . The morpholine ring can enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiophenderivate: Verbindungen wie Thiophensulfoxide und -sulfone teilen die Thiophenringstruktur und weisen ähnliche elektronische Eigenschaften auf.

Purinderivate: Verbindungen wie Adenin und Guanin teilen die Purinringstruktur und sind am Nukleotidstoffwechsel beteiligt.

Morpholinderivate: Verbindungen wie Morpholin-4-carbonsäure teilen die Morpholinringstruktur und weisen ähnliche Löslichkeits- und Bioverfügbarkeitseigenschaften auf.

Einzigartigkeit

4-(2-(Thien-3-yl)-9H-purin-6-yl)morpholin ist einzigartig durch die Kombination des Thiophen-, Purin- und Morpholinrings in einem einzigen Molekül. Diese einzigartige Struktur verleiht eine Kombination aus elektronischen, biologischen und Löslichkeitseigenschaften, die in anderen Verbindungen nicht gefunden werden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.